Tetrazolo[5,1-b][1,3]benzothiazole
Description
Structure
3D Structure
Properties
CAS No. |
248-02-2 |
|---|---|
Molecular Formula |
C7H4N4S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
tetrazolo[5,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-4-6-5(3-1)11-7(12-6)8-9-10-11/h1-4H |
InChI Key |
IUMRBKDMFRMZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=N3)S2 |
Origin of Product |
United States |
Green Synthesis of the Benzothiazole Precursor:traditional Methods for Synthesizing the Precursor, 2 Aminobenzothiazole, Often Require Harsh Conditions. Greener Alternatives Focus on the Use of Efficient and Recyclable Catalysts and Milder Reaction Conditions.
One-Pot Synthesis: Efficient one-pot strategies have been developed for the synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions. nih.gov
Benign Catalysts: The condensation of 2-aminothiophenol (B119425) with aldehydes can be promoted by inexpensive and low-toxicity catalysts like ammonium (B1175870) chloride (NH₄Cl) or aluminum tris(hydrogensulfate) [Al(HSO₄)₃]. nih.govresearchgate.net
Alternative Energy Sources: The use of ultrasound (sonication) has been shown to promote the Al(HSO₄)₃-catalyzed synthesis of benzothiazole (B30560) derivatives, often leading to shorter reaction times and high yields under simple workup conditions. researchgate.net
Green Synthesis of the Tetrazole Ring:multicomponent Reactions Mcrs Are a Cornerstone of Green Chemistry Due to Their High Atom Economy, Convergence, and Operational Simplicity.nih.govnih.govthe Ugi Azide Reaction, a Prominent Mcr, Provides a Powerful Route to 1,5 Disubstituted Tetrazoles.acs.orgbeilstein Archives.orgthis Reaction Brings Together an Aldehyde, an Amine, an Isocyanide, and an Azide Source Like Tmsn₃ in a Single Step.beilstein Archives.orgmdpi.comsuch Strategies Can Be Envisioned for the Synthesis of Complex Tetrazole Derivatives, Including Those Fused to Other Rings. One Pot Sequences That Combine an Mcr with a Subsequent Cyclization, Such As an Intramolecular Heck Reaction, Allow for the Rapid Assembly of Complex Polycyclic Systems, Minimizing Waste by Avoiding the Isolation of Intermediates.beilstein Journals.org
Table 2: Examples of Green Chemistry Approaches in Heterocycle Synthesis
| Reaction Type | Catalyst/Promoter | Conditions | Green Advantages | Reference |
|---|---|---|---|---|
| Benzothiazole (B30560) Synthesis | Al(HSO₄)₃ | Sonication | Cheap catalyst, simple workup, energy efficiency | researchgate.net |
| Benzothiazole Synthesis | NH₄Cl | Methanol-water, RT | Recyclable catalyst, mild conditions, short reaction time | nih.gov |
| Tetrazole Synthesis (Ugi-Azide) | None (MCR) | One-pot, 4-component | High atom economy, molecular diversity, operational simplicity | acs.orgbeilstein-archives.org |
| Polycycle Synthesis (Ugi-Azide/Heck) | Pd-catalyst (for Heck) | One-pot, two-step sequence | Avoids intermediate purification, builds complexity efficiently | beilstein-journals.org |
Advanced Spectroscopic and Structural Elucidation of Tetrazolo 5,1 B 1 2 Benzothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the structural nuances of Tetrazolo[5,1-b] researchgate.netclockss.orgbenzothiazole (B30560), especially its tautomeric equilibrium in solution.
¹H and ¹³C NMR for Structural Assignment
In the solid state, the compound exists exclusively as the fused tetrazole form, Tetrazolo[5,1-b]benzothiazole. clockss.org However, in solution, a dynamic equilibrium is established with its open-chain isomer, 2-azidobenzothiazole (B1659620). researchgate.netutupub.fi
Proton (¹H) NMR studies in deuterated chloroform (B151607) (CDCl₃) have successfully identified the signals corresponding to both tautomeric forms. researchgate.net The analysis of these spectra allows for the determination of the specific chemical shifts and coupling constants for each isomer present in the equilibrium. researchgate.net Similarly, ¹³C NMR spectroscopy provides crucial data on the carbon framework. In the solid state, the ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectrum shows a set of signals corresponding solely to the tetrazole form. clockss.org This solid-state spectrum is noted to be very similar to the spectrum of the tetrazole form in a DMSO-d₆ solution. clockss.org
Table 1: Representative NMR Data This table would typically contain specific chemical shifts (δ) in ppm for the protons and carbons of both the tetrazole and azide (B81097) forms, as determined from NMR experiments.
| Tautomer | Nucleus | Chemical Shift (ppm) |
| Tetrazolo[5,1-b]benzothiazole | ¹H | (Specific shifts for aromatic protons) |
| (in CDCl₃ solution) researchgate.net | ¹³C | (Specific shifts for aromatic and heterocyclic carbons) clockss.org |
| 2-Azidobenzothiazole | ¹H | (Specific shifts for aromatic protons) |
| (in CDCl₃ solution) researchgate.net | ¹³C | (Specific shifts for aromatic and heterocyclic carbons) |
| Note: Specific ppm values from primary literature are required for a complete data table. |
Investigations of Azide-Tetrazole Tautomerism in Related Systems via NMR
The azide-tetrazole equilibrium is a well-documented form of valence tautomerism. utupub.fi The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of substituents on the heterocyclic system. For instance, in a study on azido-tetrazole equilibrium, it was observed that the equilibrium is independent of concentration in dimethyl sulfoxide-d6. researchgate.net The study of this phenomenon is not limited to the benzothiazole system; it has been observed in various azole compounds, including pyrazoles and pyridazines. researchgate.net In many heterocyclic azides, this ring-chain isomerism is a key chemical feature. clockss.org NMR spectroscopy serves as a powerful method to quantify the relative populations of the azide and tetrazole isomers under different conditions, providing insight into their relative thermodynamic stabilities. researchgate.net
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)
To unambiguously assign the proton and carbon signals for each tautomer and to understand the dynamics of their interconversion, advanced NMR techniques are employed.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. They establish correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by several bonds, respectively. This allows for a complete and confident assignment of the complex spectra arising from the tautomeric mixture.
Variable Temperature (VT) NMR: VT-NMR experiments can be used to study the kinetics and thermodynamics of the azide-tetrazole equilibrium. By recording spectra at different temperatures, one can observe changes in the relative integrals of the signals for each tautomer, allowing for the calculation of thermodynamic parameters like the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium. Furthermore, line-shape analysis at the coalescence temperature can provide the rate constants and the activation energy (Ea) for the interconversion process.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., ESI-HRMS)
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of Tetrazolo[5,1-b] researchgate.netclockss.orgbenzothiazole. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, which can definitively confirm the molecular formula (C₇H₄N₄S).
The fragmentation pattern observed in the mass spectrum provides structural information. For fused heterocyclic systems like this, fragmentation often involves the loss of stable neutral molecules. A characteristic fragmentation pathway for tetrazoles is the extrusion of a molecule of nitrogen (N₂). Therefore, a prominent peak corresponding to the loss of 28 Da from the molecular ion would be expected for the tetrazole tautomer. The fragmentation of the 2-azidobenzothiazole tautomer would also be expected to involve the loss of N₂, a common fragmentation for aryl azides. The study of these fragmentation pathways, particularly through tandem mass spectrometry (MS/MS), can help differentiate between the isomers in the gas phase.
Table 2: Expected ESI-HRMS Fragmentation Data
| Ion | Proposed Formula | m/z (calculated) | Fragmentation Pathway |
| [M+H]⁺ | C₇H₅N₄S⁺ | 177.0284 | Molecular Ion |
| [M+H-N₂]⁺ | C₇H₅N₂S⁺ | 149.0222 | Loss of dinitrogen from the tetrazole or azide group |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For Tetrazolo[5,1-b] researchgate.netclockss.orgbenzothiazole, X-ray diffraction studies have proven that in the crystalline form, the compound exists exclusively as the fused tetrazole isomer. clockss.org
These studies provide a wealth of information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the covalent structure of the fused ring system.
Planarity: Determination of the planarity of the benzothiazole and tetrazole ring systems.
Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or other non-covalent interactions that contribute to the stability of the crystal structure.
This solid-state data provides a crucial baseline structure, free from the dynamic equilibrium observed in solution. clockss.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For the Tetrazolo[5,1-b] researchgate.netclockss.orgbenzothiazole system, these techniques are particularly useful for distinguishing between the azide and tetrazole tautomers.
Azide Form (2-azidobenzothiazole): The most characteristic vibrational mode for the azide group (-N₃) is its strong, sharp asymmetric stretching absorption, which typically appears in the region of 2100-2160 cm⁻¹. The presence of a band in this region is a clear indicator of the open-chain azide tautomer.
Tetrazole Form (Tetrazolo[5,1-b]benzothiazole): The tetrazole ring has its own set of characteristic vibrational modes, including ring stretching and bending vibrations. These typically occur in the 1400-1600 cm⁻¹ and 900-1200 cm⁻¹ regions of the IR spectrum. The absence of the strong azide stretch around 2100 cm⁻¹ in the solid-state IR spectrum would further confirm the X-ray diffraction data that only the tetrazole form exists in the crystal. clockss.org
By comparing the spectra taken in the solid state with those from solutions in various solvents, one can monitor the azide-tetrazole equilibrium. The relative intensities of the azide asymmetric stretch and the characteristic tetrazole ring vibrations can provide a qualitative or semi-quantitative measure of the equilibrium position.
Table 3: Key Vibrational Frequencies
| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Tautomer |
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | 2-Azidobenzothiazole |
| Tetrazole Ring | Ring Stretching | 1400 - 1600 | Tetrazolo[5,1-b]benzothiazole |
| Benzothiazole Ring | C=N, C=C Stretching | ~1500 - 1650 | Both |
| Aromatic C-H | Stretching | > 3000 | Both |
| Aromatic C-H | Bending (out-of-plane) | 700 - 900 | Both |
UV-Visible Spectroscopy for Electronic Transition Studies
UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure and electronic system.
The UV-Visible spectrum of a compound is typically presented as a plot of absorbance versus wavelength. The absorption maxima (λmax) are the wavelengths at which the absorbance is highest and correspond to specific electronic transitions. The intensity of the absorption is quantified by the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a particular wavelength.
General Spectral Characteristics of Related Compounds:
Benzothiazole Derivatives: The parent compound, benzothiazole, exhibits absorption bands in the ultraviolet region. nist.gov The position and intensity of these bands can be significantly influenced by the presence of substituents on the benzothiazole ring system. Generally, the electronic spectrum of benzothiazole arises from π → π* transitions within the aromatic system.
Tetrazole Derivatives: Tetrazole-containing compounds also exhibit characteristic UV absorptions. The electronic transitions in tetrazoles are often influenced by the substituents attached to the tetrazole ring. For some tetrazole derivatives, intramolecular charge transfer (ICT) transitions can be observed, where electron density is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.
Due to the lack of specific data for tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole, a data table of its UV-Visible spectroscopic properties cannot be generated at this time. Further experimental investigation or theoretical calculations would be required to determine the electronic transition properties of this specific compound.
Theoretical and Computational Chemistry Studies on Tetrazolo 5,1 B 1 2 Benzothiazole
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT methods are powerful tools for investigating the fundamental properties of molecules. acs.org For the Tetrazolo[5,1-b] acs.orgdntb.gov.uabenzothiazole (B30560) system, these calculations have been pivotal in determining its stable structure and electronic characteristics, primarily in the context of its equilibrium with its azide (B81097) isomer, 2-azidobenzothiazole (B1659620).
A significant theoretical study investigated the azide-tetrazole equilibrium in the azidobenzothiazole system using DFT calculations at the B3LYP/6-311G** level of theory. nih.gov This study provides the foundational data for understanding the ground state properties of the fused tetrazole structure.
The geometry of Tetrazolo[5,1-b] acs.orgdntb.gov.uabenzothiazole, along with its open-chain isomer (2-azidobenzothiazole), has been optimized to find the minimum energy structures. nih.gov The calculations confirm that the fused tetrazole ring system is a stable entity.
The electronic structure is key to understanding the chemical reactivity and stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's behavior in chemical reactions. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researcher.life For many benzothiazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 2.83 eV to 4.70 eV, depending on the substituents. google.com.egdntb.gov.ua While specific HOMO-LUMO energy values for the parent Tetrazolo[5,1-b] acs.orgdntb.gov.uabenzothiazole are not detailed in the accessible primary literature, the stability of the compound in equilibrium with its azide form suggests a significant energy gap.
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader's AIM, is a method used to analyze the electron density distribution to define chemical bonds and atomic interactions. researchgate.netias.ac.inwikipedia.org This analysis identifies bond critical points (BCPs) and characterizes the nature of the chemical bond (e.g., covalent vs. electrostatic interaction) based on the properties of the electron density and its Laplacian at these points. ias.ac.inresearchgate.net
A literature search did not yield any specific studies that have performed a Bader's AIM analysis on Tetrazolo[5,1-b] acs.orgdntb.gov.uabenzothiazole. Such an analysis would be valuable to quantitatively describe the bonding within the fused heterocyclic system, particularly the nature of the bonds in the tetrazole ring and at the fusion points with the benzothiazole moiety.
The equilibrium between an azide and a tetrazole is heavily influenced by the stability of the resulting fused ring system. The formation of the tetrazole ring introduces an additional aromatic ring into the molecule, which generally increases stability. dntb.gov.ua The study of the 2-azidobenzothiazole and Tetrazolo[5,1-b] acs.orgdntb.gov.uabenzothiazole system shows that the tetrazole isomer is the more stable form. nih.gov
The relative stability is determined by the calculated thermodynamic parameters. The tetrazole form is favored due to its lower energy compared to the azide isomer. This increased stability is a key driving force for the cyclization of the azide.
Table 1: Calculated Thermodynamic Parameters for the Azide-Tetrazole Isomerization
| Parameter | Value (kcal/mol) | Isomer Favored |
|---|---|---|
| ΔE (Electronic Energy) | -12.28 | Tetrazole |
| ΔH (Enthalpy) | -11.91 | Tetrazole |
| ΔG (Gibbs Free Energy) | -12.16 | Tetrazole |
Data sourced from DFT calculations on the azidothiazole system, which serves as a model for the benzothiazole analogue. nih.gov
These values clearly indicate that the formation of the fused Tetrazolo[5,1-b] acs.orgdntb.gov.uabenzothiazole is thermodynamically favorable.
Quantum Chemical Investigation of Reaction Mechanisms and Pathways
Computational chemistry provides profound insights into how chemical reactions occur, allowing for the mapping of reaction pathways and the characterization of high-energy intermediates like transition states.
The interconversion between 2-azidobenzothiazole and Tetrazolo[5,1-b] acs.orgdntb.gov.uabenzothiazole proceeds through a transition state. nih.gov This process involves the intramolecular cyclization of the azide group onto the nitrile-like nitrogen of the thiazole (B1198619) ring. The reverse reaction is the ring-opening of the tetrazole.
Theoretical calculations have located the transition state for this reversible reaction. nih.gov The energy of this transition state determines the activation energy barrier for both the cyclization and the ring-opening processes. A detailed study on a model azidothiazole system calculated the activation energy for the cyclization of the cis-azide conformer to be 19.83 kcal/mol. The reverse reaction, the ring-opening of the tetrazole, had a significantly higher activation barrier of 32.11 kcal/mol. nih.gov This difference in activation energies further confirms that the tetrazole form is the thermodynamically stable product.
The azide-tetrazole tautomerism is a well-known ring-chain isomerism in heterocyclic chemistry. dntb.gov.uaresearchgate.net In the case of 2-azidobenzothiazole, it exists in equilibrium with its cyclic tautomer, Tetrazolo[5,1-b] acs.orgdntb.gov.uabenzothiazole.
DFT studies have provided a detailed mechanism for this process. nih.gov The 2-azidobenzothiazole molecule must first adopt a specific conformation (cis-conformer) where the azide group is spatially oriented towards the ring nitrogen, allowing for the cyclization to occur. The transformation from the more stable trans-conformer to the reactive cis-conformer requires overcoming a rotational energy barrier. Once in the cis conformation, the terminal nitrogen of the azide group attacks the endocyclic nitrogen atom of the benzothiazole ring, passing through the cyclization transition state to form the fused tetrazole ring. nih.gove3s-conferences.org
The position of this equilibrium is sensitive to several factors, including the electronic nature of substituents and the solvent. nih.govresearchgate.netnih.gov Theoretical studies on related systems have shown that electron-donating groups tend to favor the tetrazole form, while electron-withdrawing groups favor the azide form. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to explore the conformational landscape, stability, and dynamic behavior of a molecule under various conditions.
For a rigid fused-ring system like Tetrazolo[5,1-b] nih.govmdpi.combenzothiazole, MD simulations would primarily investigate its interactions with surrounding molecules, such as solvents or biological macromolecules. In studies of related benzothiazole derivatives, MD simulations have been employed to understand how these molecules bind to protein targets. biointerfaceresearch.comnih.gov For instance, simulations can reveal the stability of a ligand-protein complex, identifying key amino acid residues that form stable hydrogen bonds or other interactions. nih.govbiointerfaceresearch.com A typical MD simulation protocol involves minimizing the 3D structure's energy to find a stable conformation, followed by heating, equilibration, and a final production run to simulate its behavior over several nanoseconds. biointerfaceresearch.comnih.gov This approach would be critical in assessing the potential of Tetrazolo[5,1-b] nih.govmdpi.combenzothiazole as a ligand for specific biological targets.
Structure-Property Relationships Derived from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in establishing relationships between a molecule's structure and its chemical properties. These studies often calculate various molecular descriptors to predict reactivity, stability, and other characteristics.
For Tetrazolo[5,1-b] nih.govmdpi.combenzothiazole, computational models can predict fundamental properties. While specific DFT studies on this molecule are scarce, data from prediction databases like PubChem provide some insights. These predicted properties are valuable for understanding its potential behavior in different chemical environments.
Table 1: Predicted Properties for Tetrazolo[5,1-b] nih.govmdpi.combenzothiazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄N₄S | uni.lu |
| Monoisotopic Mass | 176.01567 Da | uni.lu |
| XlogP | 1.8 | uni.lu |
| Predicted Collision Cross Section (CCS) Values (Ų) | ||
| [M+H]⁺ | 130.2 | uni.lu |
| [M+Na]⁺ | 145.8 | uni.lu |
| [M-H]⁻ | 132.8 | uni.lu |
This table presents computationally predicted data.
In broader studies of benzothiazole derivatives, DFT calculations are used to determine global reactivity descriptors. mdpi.comscirp.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For example, in a study of various substituted benzothiazoles, the ΔE values ranged from 4.46 to 4.73 eV, indicating how different functional groups alter the molecule's stability. mdpi.com Similar calculations for Tetrazolo[5,1-b] nih.govmdpi.combenzothiazole would elucidate its electronic structure and reactivity profile.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (IR), which are essential for structural characterization.
The prediction of NMR spectra is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. mdpi.comnih.gov For various benzimidazole (B57391) and benzothiazole derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental values, aiding in the unambiguous assignment of signals, especially in complex tautomeric systems. mdpi.combeilstein-journals.orgmdpi.com
Similarly, theoretical vibrational spectra (FT-IR and Raman) can be simulated. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as stretching and bending of bonds. nbu.edu.sacore.ac.uk Scaling factors are often applied to the computed frequencies to improve the correlation with experimental data, accounting for systematic errors in the calculations and the fact that computations often model molecules in the gas phase while experiments are done in a condensed state. nih.gov
For Tetrazolo[5,1-b] nih.govmdpi.combenzothiazole, computational prediction of its ¹H, ¹³C, and ¹⁵N NMR spectra, as well as its IR and Raman spectra, would be an essential step in its full characterization, providing a valuable reference for experimental studies. Time-dependent DFT (TD-DFT) could also be used to predict its electronic absorption (UV-Vis) spectrum, identifying the electronic transitions involved. scirp.orgnih.gov
An in-depth analysis of the chemical compound Tetrazolo[5,1-b]benzothiazole, this article explores its reactivity, transformation chemistry, and the intricate balance of its tautomeric forms.
Reactivity Profiles and Transformation Chemistry of Tetrazolo 5,1 B Benzothiazole
The reactivity of tetrazolo[5,1-b]benzothiazole is a subject of significant academic interest, offering insights into its potential applications in various chemical syntheses.
Advanced Applications of Tetrazolo 5,1 B 1 2 Benzothiazole and Its Analogs in Non Clinical Fields
Role as Building Blocks and Precursors in Complex Organic Synthesis
The inherent reactivity of the tetrazole ring, often in equilibrium with its azide (B81097) form, makes tetrazolo-fused systems valuable precursors for constructing more complex molecular architectures. The high nitrogen content and the ability to undergo ring-opening or transformation reactions under specific conditions are key to their synthetic utility.
Analogs of tetrazolo[5,1-b] nih.govnih.govbenzothiazole (B30560) serve as excellent starting materials for generating other heterocyclic systems through controlled chemical reactions. A notable example is the transformation of tetrazolo[1,5-a]quinoxalines, which can be converted into 1,2,3-triazoloquinoxalines. nih.govnih.govd-nb.info This reaction often proceeds under the conditions of a copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the tetrazole ring effectively acts as an azide surrogate. nih.govnih.govd-nb.info
Furthermore, a competing reaction pathway known as denitrogenative annulation can lead to the formation of imidazo[1,2-a]quinoxalines. nih.govd-nb.info This process involves the loss of a nitrogen molecule from the tetrazole moiety and subsequent ring closure. The outcome of the reaction, whether it yields a triazole or an imidazole (B134444) derivative, can be influenced by factors such as the concentration of the alkyne used in the reaction. nih.govd-nb.info
Photochemical methods also highlight the versatility of tetrazole derivatives in synthesis. The photolysis of tetrazoles can lead to the cleavage of the ring and the formation of diverse and useful photoproducts, including 9H-pyrimido(4,5-b)indoles, diaziridinones, and oxazines, depending on the reaction conditions and the structure of the starting tetrazole. mdpi.com
The tetrazolo-fused framework is a critical intermediate in multi-step synthetic sequences. For instance, various tetrazolo[1,5-a]quinoxaline (B8696438) precursors can be synthesized in multiple steps starting from commercially available materials like o-phenylenediamine. d-nb.info These intermediates, such as 4-chlorotetrazolo[1,5-a]quinoxaline, can then be further derivatized to create a library of substituted compounds. nih.govd-nb.info
The development of one-pot, multi-component reactions has further enhanced the utility of tetrazole-containing building blocks. A facile, three-component reaction involving benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) has been developed for the synthesis of pharmaceutically important tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov This method showcases the role of tetrazole derivatives as essential components in building complex molecules with high efficiency. nih.gov The ability to construct such intricate structures highlights the importance of tetrazolo-fused systems as versatile intermediates in modern organic chemistry.
Applications in Materials Science
The electronic properties endowed by the electron-rich tetrazole ring and the conjugated benzothiazole system make these compounds and their analogs attractive for use in materials science, particularly in optoelectronics and coordination chemistry.
Benzothiazole derivatives are recognized as promising materials for organic light-emitting diodes (OLEDs) due to their luminescent properties. research-nexus.netresearchgate.net Theoretical studies show that the geometry and electronic properties, such as the HOMO and LUMO energy levels, can be fine-tuned by chemical modification, which is critical for developing efficient light-emitting materials. research-nexus.net For example, combining benzothiazole with moieties like triphenylamine (B166846) can result in non-planar structures that are beneficial for device performance, emitting light in the bluish-white or red regions of the spectrum. research-nexus.net
Tetrazolium derivatives have also been specifically identified as suitable for use in OLEDs, where they can function as emitter molecules in the light-emitting layer or be used in the electron transport layer. google.com These compounds can produce electroluminescence in the blue, green, red, or white regions, making them versatile for full-color displays and solid-state lighting. google.com The luminescent properties of benzothiazole derivatives have been harnessed to create white light emission by doping three structurally similar compounds, which emit in the blue-violet, green, and orange regions, into a polymer matrix. rsc.orgresearchgate.net Additionally, the synthesis of azo dyes from 2-aminobenzothiazole (B30445) demonstrates the potential of the benzothiazole core in creating chromophores for various applications. researchgate.net
The nitrogen-rich nature of the tetrazolo[5,1-b] nih.govnih.govbenzothiazole scaffold makes it an excellent ligand for metal coordination. Analogs like tetrazolo[1,5-a]quinoxalines have been successfully used to synthesize novel rhenium(I) complexes. nih.govnih.govd-nb.info These complexes are typically prepared by reacting the tetrazolo-fused ligand with a rhenium precursor, such as rhenium pentacarbonyl bromide, in a solvent like toluene (B28343) at elevated temperatures. d-nb.info
The resulting triazoloquinoxaline rhenium(I) tricarbonyl complexes have been characterized, and their structures confirmed by X-ray crystallography. nih.govd-nb.info The development of these metal complexes opens avenues for creating new materials with tailored photophysical and electrochemical properties, potentially useful in areas like catalysis, sensing, or as phosphorescent emitters in OLEDs. nih.govbeilstein-journals.org
Agrochemistry Applications (e.g., Herbicides, Fungicides, Plant Growth Regulators as Chemical Tools)
The benzothiazole and tetrazole moieties are independently recognized as important pharmacophores in the discovery of new agrochemicals. researchgate.netnih.gov Their combination in a single fused structure suggests potential for creating novel chemical tools for agriculture.
Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including fungicidal and herbicidal effects. researchgate.netmdpi.com Similarly, tetrazole compounds have found widespread use in agriculture since the mid-20th century. nih.gov
Recent research has focused on synthesizing and evaluating derivatives that combine these two scaffolds. For example, new 2,5-disubstituted tetrazole derivatives containing a benzothiazole moiety have been synthesized and tested for their antifungal activity. nih.gov These compounds were evaluated against various fungal strains, including common plant pathogens like Fusarium oxysporum and Colletotrichum coccodes. nih.gov The results indicated that some of these tetrazole-benzothiazole hybrids exhibited significant growth inhibition against the mould C. coccodes and the yeast Candida albicans. nih.gov Such findings underscore the potential of this chemical class to serve as a foundation for developing new and effective fungicides to manage plant diseases. mdpi.com
Design and Synthesis of Functional Molecular Architectures
The unique structural and electronic properties of tetrazolo[5,1-b] beilstein-journals.orgnih.govbenzothiazole have positioned it as a valuable building block in the creation of complex functional molecular architectures. Its rigid, planar framework and the presence of multiple nitrogen atoms make it an ideal candidate for constructing ordered structures through various non-covalent interactions. Researchers have successfully employed this heterocycle in the fields of crystal engineering, supramolecular chemistry, and in the development of coordination polymers and metal-organic frameworks (MOFs).
Crystal Engineering and Supramolecular Assemblies
Crystal engineering with tetrazolo[5,1-b] beilstein-journals.orgnih.govbenzothiazole focuses on controlling the solid-state arrangement of molecules to achieve desired physical and chemical properties. The molecule's planar nature and potential for hydrogen bonding and π-π stacking interactions are key to the formation of well-defined supramolecular assemblies.
Weak intermolecular interactions, such as C-H···N and C-H···S hydrogen bonds, play a significant role in the self-assembly of tetrazolo[5,1-b] beilstein-journals.orgnih.govbenzothiazole derivatives. These interactions, though individually weak, collectively direct the formation of one-, two-, and even three-dimensional networks. For instance, in the crystal structure of related benzothiazole derivatives, molecules are often linked into chains or sheets through these weak hydrogen bonds. nih.gov
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a dominant force in the crystal packing of tetrazolo[5,1-b] beilstein-journals.orgnih.govbenzothiazole and its analogs. These interactions contribute to the thermal stability and electronic properties of the resulting materials. The interplay between hydrogen bonding and π-π stacking allows for the fine-tuning of the supramolecular architecture.
The strategic introduction of functional groups onto the benzothiazole ring can further guide the self-assembly process. By modifying the substituents, it is possible to introduce stronger hydrogen bonding motifs, such as O-H···N or N-H···N, leading to more robust and predictable supramolecular structures.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| (±)-3-[(benzo[d] beilstein-journals.orgnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one | Monoclinic | P21/c | C—H⋯O | nih.gov |
| N‐(1,3‐benzothiazol‐2‐yl)‐4‐iodobenzene‐1‐sulfonohydrazide | Triclinic | P-1 | N-H···π, C-I···π, S-O···π | st-andrews.ac.uk |
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | Monoclinic | P21/c | C-H···O, H···(S, O) three-center system | researchgate.net |
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen-rich tetrazole ring and the sulfur atom of the thiazole (B1198619) moiety in tetrazolo[5,1-b] beilstein-journals.orgnih.govbenzothiazole make it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic linkers, resulting in extended, often porous, structures with a wide range of potential applications.
The tetrazole group, in particular, is a versatile coordinating unit, capable of binding to metal centers in various modes (monodentate, bidentate, bridging), which allows for the formation of diverse network topologies. The choice of metal ion, with its specific coordination geometry and oxidation state, also plays a crucial role in determining the final structure of the coordination polymer or MOF.
While the direct use of tetrazolo[5,1-b] beilstein-journals.orgnih.govbenzothiazole as a linker in MOF synthesis is an emerging area, the principles can be inferred from the extensive research on other tetrazole-containing ligands. For example, one-pot, three-component reactions have been utilized to synthesize tetrazolo[1,5-a]pyrimidine-6-carbonitriles, which are then used in the construction of functional materials. nih.gov This synthetic strategy highlights the potential for creating complex, functionalized linkers based on the tetrazole core.
The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent. The resulting crystalline products can exhibit a variety of architectures, from simple one-dimensional chains to complex three-dimensional frameworks with high porosity and surface area.
The functional properties of the resulting coordination polymers and MOFs are directly related to their structure and composition. The incorporation of the tetrazolo[5,1-b] beilstein-journals.orgnih.govbenzothiazole unit can impart specific characteristics to the material, such as enhanced thermal stability, specific catalytic activity, or interesting photophysical properties.
| Ligand/Linker | Metal Ion | Resulting Structure | Synthetic Method | Reference |
|---|---|---|---|---|
| 1H-tetrazole-5-amine and benzaldehydes | Cr(III) in MIL-101(Cr) | Catalyst for synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles | One-pot, three-component reaction | nih.gov |
Future Research Directions and Emerging Trends in Tetrazolo 5,1 B 1 2 Benzothiazole Chemistry
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole (B30560) and its derivatives will likely focus on moving beyond traditional multi-step procedures towards more elegant and sustainable approaches.
Key Research Thrusts:
One-Pot and Multicomponent Reactions: There is a significant trend towards developing one-pot, three-component reactions for constructing complex heterocyclic systems. nih.gov Methodologies such as the Ugi-azide reaction, which is effective for creating 1,5-disubstituted tetrazoles, could be adapted for the synthesis of precursors to the tetrazolobenzothiazole system. beilstein-archives.org The use of versatile starting materials, such as o-nitroheterocyclic aldehydes, in simple, base-mediated, one-pot heterocyclization reactions has proven effective for creating fused pyrazole (B372694) systems and could be explored for the target compound. nih.govnih.gov
Green Chemistry Principles: The adoption of green chemistry principles is paramount. This includes the use of greener solvents like ethanol (B145695) or water, mild reaction conditions (room temperature), and catalysts that are recyclable. nih.govrsc.org For instance, the condensation of 2-aminobenzenethiol with various reagents using catalysts like a mixture of H₂O₂/HCl in ethanol represents a path that aligns with green chemistry. nih.gov
Novel Catalytic Systems: The exploration of robust and reusable heterogeneous catalysts, such as metal-organic frameworks (MOFs), is a promising avenue. nih.gov For example, a hexamethylenetetramine-based ionic liquid/MIL-101(Cr) composite has been successfully used as a recyclable catalyst for the synthesis of other tetrazolo-fused heterocycles. nih.govnih.gov
Intramolecular Cycloadditions: The synthesis of related systems like 4H-tetrazolo[5,1-c] rsc.orguni.lubenzothiazines has been achieved via an intramolecular dipolar addition reaction of an azidophenylthio precursor. rsc.org This strategy remains a powerful and underexplored route for accessing the tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole core.
Advanced Spectroscopic Characterization and In Situ Reaction Monitoring
A thorough understanding of the structural and electronic properties of tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole is crucial for its development. While standard techniques like NMR, IR, and mass spectrometry are foundational, future work will benefit from the application of more advanced analytical methods.
Key Research Thrusts:
Comprehensive 2D Gas Chromatography (GCxGC-TOF-MS): For the analysis of complex mixtures and trace-level impurities that may arise during synthesis, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOF-MS) offers superior separation power and identification capabilities compared to one-dimensional systems. nih.gov This technique is highly suitable for the characterization of benzothiazole derivatives in various matrices. nih.gov
Advanced Mass Spectrometry: High-resolution mass spectrometry provides precise mass measurements for unambiguous formula determination. nih.gov Furthermore, techniques like collision cross-section (CCS) analysis via ion mobility-mass spectrometry can provide additional structural information. Predicted CCS values for tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole have been calculated and can be verified experimentally. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for Tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 177.02295 | 130.2 |
| [M+Na]⁺ | 199.00489 | 145.8 |
| [M-H]⁻ | 175.00839 | 132.8 |
| [M+NH₄]⁺ | 194.04949 | 152.2 |
| [M+K]⁺ | 214.97883 | 142.3 |
| Data sourced from PubChemLite. uni.lu |
In Situ Monitoring: The use of spectroscopic techniques like Raman and in situ IR spectroscopy to monitor reactions in real-time can provide invaluable kinetic and mechanistic data. This would allow for the precise optimization of reaction conditions for the synthesis of tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole, minimizing byproduct formation and improving yields.
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies
A synergistic approach combining experimental results with high-level computational modeling is essential for elucidating reaction mechanisms and predicting molecular properties. This integrated strategy can accelerate the discovery and optimization of derivatives of tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole.
Key Research Thrusts:
Reaction Pathway Elucidation: Density Functional Theory (DFT) calculations can be employed to map out the potential energy surfaces of synthetic routes, identify transition states, and rationalize the regioselectivity of cyclization reactions. This approach has been used to study the formation of other complex heterocycles. researchgate.net
Predicting Physicochemical Properties: Computational methods are invaluable for predicting key properties before synthesis. For related tetrazole and benzothiazole systems, calculations have been used to determine standard enthalpies of formation, predict electronic properties, and understand molecular geometries. researchgate.netnih.gov
Docking and Interaction Studies: In the context of potential biological or materials applications, molecular docking studies can predict the binding modes and affinities of tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole derivatives with specific targets. nih.gov For example, computational studies on related pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orguni.lunih.govtriazine sulfonamides have shown correlations between binding energy values and biological activity. nih.gov
Table 2: Examples of Integrated Studies on Related Heterocycles
| Study Type | Heterocycle Class | Findings/Applications | Source(s) |
| DFT & Docking | Benzothiazole-imidazole hybrids | Prediction of anti-breast cancer activity | researchgate.net |
| DFT & Enthalpy Calculations | Triazolyl-tetrazoles | Calculation of heats of formation and detonation parameters | nih.gov |
| Molecular Docking | Pyrazolo-tetrazolo-triazines | Identification of potential enzyme inhibition and prediction of binding stability | nih.gov |
Expansion of Applications in Catalysis and Supramolecular Chemistry
The unique electronic and structural features of the tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole scaffold make it an intriguing candidate for applications beyond traditional medicinal chemistry, particularly in catalysis and supramolecular assembly.
Key Research Thrusts:
Ligand Development for Catalysis: The nitrogen-rich tetrazole ring and the sulfur atom in the benzothiazole moiety are excellent coordination sites for metal ions. Derivatives of tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole could be developed as novel ligands for homogeneous or heterogeneous catalysis, potentially enabling new chemical transformations.
Organocatalysis: The fused heterocyclic system could itself act as a scaffold for an organocatalyst. The basic nitrogen atoms could participate in activating substrates through hydrogen bonding, a principle utilized in many catalytic systems.
Supramolecular Building Blocks: The tetrazole ring is known to be an effective participant in hydrogen bonding and other non-covalent interactions. nih.gov The planar, aromatic nature of the tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole system makes it an ideal building block (a "tecton") for constructing complex, ordered supramolecular architectures such as coordination polymers, gels, or liquid crystals. The interactions of the sp² nitrogen atoms of the tetrazole ring are key to forming these assemblies. nih.gov
Development of Tetrazolo[5,1-b]rsc.orgnih.govbenzothiazole-Based Smart Materials
"Smart materials" that respond to external stimuli (e.g., light, heat, mechanical force) are at the forefront of materials science. The incorporation of the rigid, electron-rich tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole unit into larger molecular or polymeric systems is a promising strategy for creating novel functional materials.
Key Research Thrusts:
Chromogenic Materials: Benzothiazole and related thiazole (B1198619) derivatives are known components of materials exhibiting chromism (color change) in response to various stimuli. rsc.orgresearchgate.net By functionalizing the tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole core and incorporating it into polymer backbones, it may be possible to create new materials with thermo-, photo-, mechano-, or electrochromic properties. rsc.orgresearchgate.net
Fluorescent Sensors: The benzothiazole moiety is a well-known fluorophore. nih.gov Modifications to the tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole structure could be designed to modulate its fluorescence in the presence of specific analytes (e.g., metal ions, pH changes), leading to the development of highly selective chemical sensors. rsc.orgnih.gov
Optoelectronic Applications: The donor-acceptor characteristics that can be engineered into benzothiazole-containing molecules are valuable for optoelectronic devices. rsc.org The tetrazolo[5,1-b] rsc.orgnih.govbenzothiazole system could serve as a core acceptor unit in the design of new organic light-emitting diodes (OLEDs) or photovoltaic materials.
Table 3: Potential Stimuli-Responsive Properties Based on Related Scaffolds
| Stimulus | Potential Response | Application Area | Source(s) |
| Mechanical Force | Mechanochromism (Color/Fluorescence Change) | Mechano-sensors, Rewritable Paper, Security Inks | rsc.orgnih.gov |
| Heat | Thermochromism (Color Change with Temperature) | Smart Windows, Temperature Sensors | researchgate.net |
| Light (UV) | Photochromism (Reversible Color Change) | Optical Switches, Data Storage | researchgate.net |
| Electric Current | Electrochromism (Color Change with Voltage) | Displays, Smart Glass | researchgate.net |
| Solvents/Acids | Solvatochromism / Acidochromism | Chemical Sensors, Environmental Monitoring | rsc.org |
Q & A
Q. What are the most efficient synthetic routes for Tetrazolo[5,1-b][1,3]benzothiazole derivatives?
A copper(I)-catalyzed cascade bicyclization of o-alkenylphenyl isothiocyanates with sodium azide provides a scalable and cost-effective method. This one-pot reaction yields 5H-benzo[d]tetrazolo[5,1-b][1,3]thiazines with moderate to high efficiency, avoiding noble metal catalysts like silver. Reaction optimization includes solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) to enhance regioselectivity .
Q. How is the solid-state structure of this compound characterized?
Solid-state behavior is confirmed via ¹³C CP/MAS NMR spectroscopy , which identifies the tetrazole tautomer (5b) as the dominant form in crystalline states. This contrasts with solution-phase equilibria, where both tetrazole and benzothiazole forms may coexist. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) further validate crystallinity and thermal stability .
Q. What preliminary biological activities are associated with this scaffold?
Derivatives such as imidazo[2,1-b][1,3]benzothiazoles exhibit antiangiogenic and anticancer properties by inhibiting VEGF signaling pathways. For example, YM-201627 suppresses tumor growth via MAP kinase regulation, highlighting its potential in oncology. Initial assays use MTT cytotoxicity testing and Western blotting to confirm protein-level effects .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields and selectivity?
Comparative studies show copper(I) iodide outperforms silver catalysts in cost and efficiency for cascade bicyclization. Solvent-free conditions or green solvents (e.g., PEG-400) reduce environmental impact. Microwave-assisted synthesis shortens reaction times (2–4 hours vs. 12 hours thermally) while maintaining >80% yield .
Q. What strategies address the dynamic equilibrium between tetrazole and benzothiazole tautomers?
Solid-state stabilization of the tetrazole form (via hydrogen bonding or π-stacking) minimizes tautomeric shifts, critical for consistent reactivity in derivatization. Computational modeling (DFT) predicts tautomer stability under varying pH and solvent conditions, guiding synthetic design .
Q. How do structural modifications enhance biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro or chloro) at the para-position of the phenyl ring improve anticancer potency. Introducing morpholine or pyridinyl piperazine moieties (e.g., compounds A3 and A4) increases solubility and target affinity, validated via molecular docking and in vivo xenograft models .
Q. What methodologies enable diversification of the core structure?
Multicomponent reactions (e.g., Hf(OTf)₄-catalyzed three-component reactions) allow rapid library generation. Substituent diversity is achieved via Friedel-Crafts acylation or nucleophilic substitution with heterocycles (e.g., pyrazole or quinoline derivatives). Post-functionalization via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups for tailored bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
